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Compound of Interest

Compound Name: 2,8-Diazaspiro[4.5]decane

Cat. No.: B177964 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal

chemistry, offering a unique three-dimensional framework that can be exploited to enhance

potency and selectivity for various therapeutic targets. This guide provides an objective

comparison of the cross-reactivity profiles of two distinct kinase inhibitors based on this

spirocyclic core: Compound 48, a dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)

inhibitor, and Compound 41, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor. Their

performance is benchmarked against the established non-spirocyclic inhibitors, Tofacitinib (a

pan-JAK inhibitor) and Necrostatin-1 (a RIPK1 inhibitor), supported by experimental data to

inform drug development strategies.

Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the

selected compounds against their primary targets and a panel of related kinases. Lower IC50

values indicate greater potency.

Table 1: Inhibitory Activity of 2,8-Diazaspiro[4.5]decane-Based Compounds and Comparators

Against Primary Kinase Targets
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Compound Primary Target(s) IC50 (nM)

Compound 48 TYK2 / JAK1 6 / 37[1]

Compound 41 RIPK1 92[2]

Tofacitinib JAK1 / JAK2 / JAK3 112 / 20 / 1.6

Necrostatin-1 RIPK1 182 (EC50)

Table 2: Cross-Reactivity Profile Against Janus Kinase (JAK) Family

Compound JAK1 (nM) JAK2 (nM) JAK3 (nM) TYK2 (nM)

Compound 48 37[1] 140 362 6[1]

Compound 41
Data not

available

Data not

available

Data not

available

Data not

available

Tofacitinib 112 20 1.6 50

Necrostatin-1
Data not

available

Data not

available

Data not

available

Data not

available

Table 3: Cross-Reactivity Profile Against RIPK1

Compound RIPK1 (nM)

Compound 48 Data not available

Compound 41 92[2]

Tofacitinib Data not available

Necrostatin-1 182 (EC50)

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

reproducibility and facilitate further investigation.
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In Vitro Kinase Inhibition Assay (for TYK2/JAK1 and
RIPK1)
This protocol describes a generalized method for determining the in vitro inhibitory activity of

test compounds against purified kinase enzymes. Specific conditions for TYK2/JAK1 and

RIPK1 are highlighted.

Materials:

Recombinant human TYK2, JAK1, and RIPK1 enzymes

Kinase-specific peptide substrate (e.g., IRS-1tide for TYK2/JAK1, Myelin Basic Protein for

RIPK1)

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Brij-35)

Test compounds (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well white assay plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in

100% DMSO.

Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each compound dilution

into the wells of a 384-well assay plate. Include DMSO-only wells for high (0% inhibition) and

a known potent inhibitor for low (100% inhibition) controls.

Enzyme/Substrate Mixture: Prepare a 2X solution of the respective kinase (TYK2, JAK1, or

RIPK1) and its corresponding peptide substrate in kinase assay buffer. The final enzyme
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concentration should be in the linear range of the assay.

Reaction Initiation: Add the 2X enzyme/substrate mixture to the assay plate. Incubate at

room temperature for 15 minutes to allow for compound pre-binding. Initiate the kinase

reaction by adding a 2X ATP solution. The final ATP concentration should be at or near the

Km for each kinase.

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

Signal Detection: Stop the reaction and measure the amount of ADP produced using the

ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

Data Analysis: Plot the luminescence signal against the logarithm of the compound

concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization
Signaling Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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